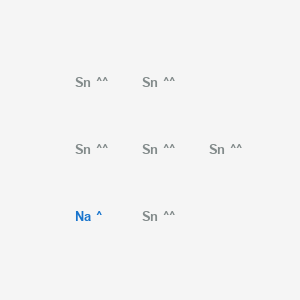
CID 71401690
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 71401690 is a chemical compound with unique properties and applications in various fields. It is essential to understand its structure, preparation methods, chemical reactions, and applications to fully appreciate its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 71401690 involves specific synthetic routes and reaction conditions. The exact methods and conditions for its synthesis are crucial for achieving high purity and yield. Typically, the synthesis involves multiple steps, including the use of specific reagents and catalysts to facilitate the reactions.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand. This involves optimizing the reaction conditions, such as temperature, pressure, and concentration of reagents, to ensure efficient and cost-effective production. The use of continuous flow reactors and other advanced technologies may be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions: CID 71401690 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can have different properties and applications, making the study of these reactions crucial for understanding the compound’s versatility.
Scientific Research Applications
CID 71401690 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be used to study specific biochemical pathways or as a tool in molecular biology experiments. In medicine, this compound could be explored for its potential therapeutic effects or as a diagnostic agent. In industry, it may be used in the production of materials, chemicals, or other products.
Mechanism of Action
The mechanism of action of CID 71401690 involves its interaction with specific molecular targets and pathways Understanding these interactions is crucial for elucidating how the compound exerts its effects The compound may bind to specific receptors, enzymes, or other proteins, leading to changes in cellular processes and functions
Comparison with Similar Compounds
Similar Compounds: CID 71401690 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structures or functional groups, such as CID 91854789 and other related molecules.
Highlighting Uniqueness: The uniqueness of this compound lies in its specific properties and applications that distinguish it from other similar compounds. These properties may include its reactivity, stability, and specific interactions with molecular targets. By comparing it with similar compounds, researchers can better understand its potential and limitations.
Conclusion
This compound is a versatile compound with significant applications in various fields. Understanding its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provides a comprehensive overview of its importance. Further research and exploration of this compound can lead to new discoveries and advancements in science and industry.
Properties
CAS No. |
77964-03-5 |
|---|---|
Molecular Formula |
NaSn6 |
Molecular Weight |
735.2 g/mol |
InChI |
InChI=1S/Na.6Sn |
InChI Key |
QIDSPJZNMSNKCE-UHFFFAOYSA-N |
Canonical SMILES |
[Na].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


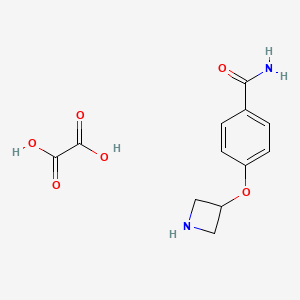
![Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)-](/img/structure/B14433302.png)

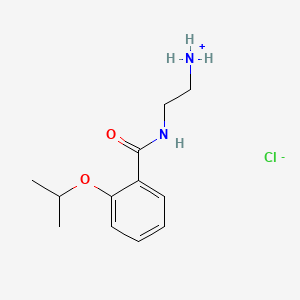
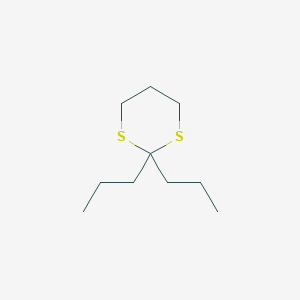
![5-Oxo-L-prolyl-L-leucyl-N-[2-(dimethylamino)ethyl]-L-prolinamide](/img/structure/B14433328.png)
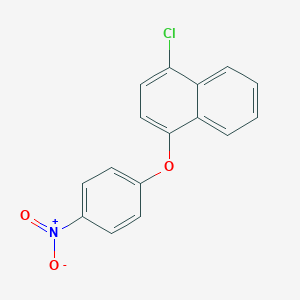
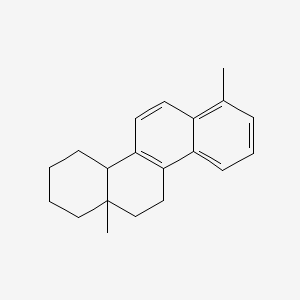

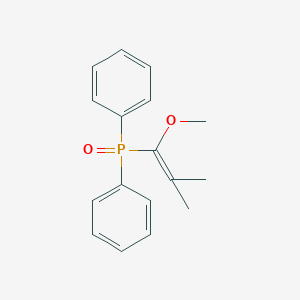
![1-[2-(Morpholin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14433359.png)
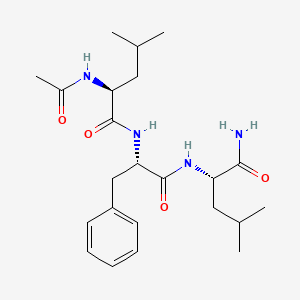

silane](/img/structure/B14433372.png)
